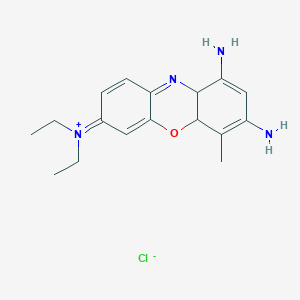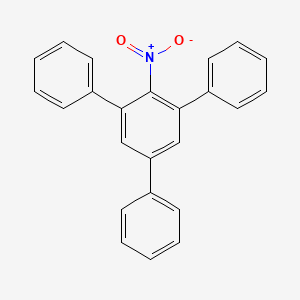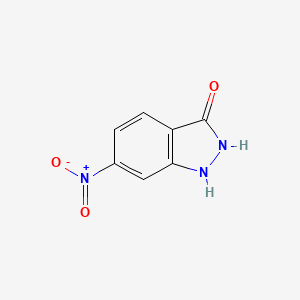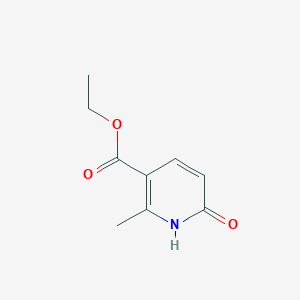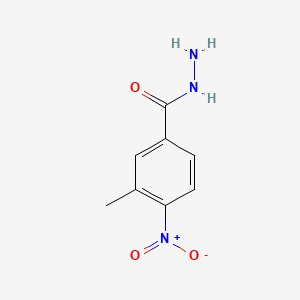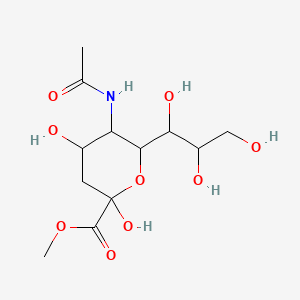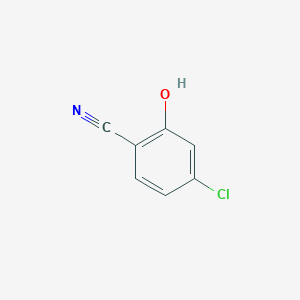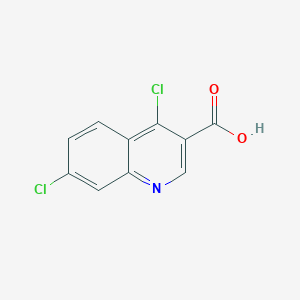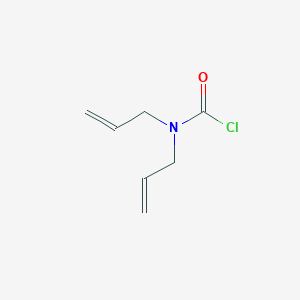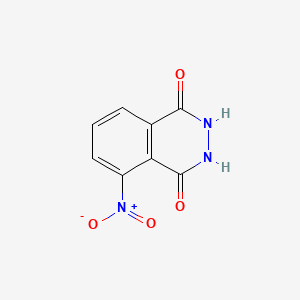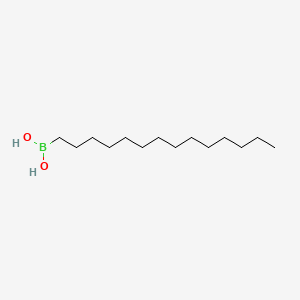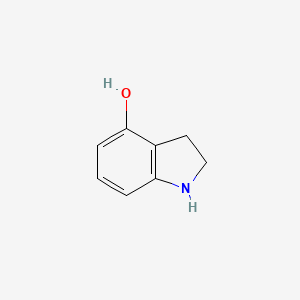
インドリン-4-オール
概要
説明
科学的研究の応用
Indoline-4-ol has numerous applications in scientific research, including:
作用機序
Target of Action
Indoline-4-ol, like other indole derivatives, plays a significant role in cell biology . It is a biologically active compound used for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indoline-4-ol, as an indole derivative, may affect various biochemical pathways. Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives are crucial for their effectiveness as therapeutic agents .
Result of Action
Indole derivatives are known to have various biologically vital properties . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
The action of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Indoline-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, Indoline-4-ol derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells .
Cellular Effects
Indoline-4-ol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . In oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage, some Indoline-4-ol derivatives significantly elevated the cell survival rate .
Molecular Mechanism
Indoline-4-ol exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, some Indoline-4-ol derivatives exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .
Temporal Effects in Laboratory Settings
The effects of Indoline-4-ol change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Indoline-4-ol vary with different dosages in animal models . For instance, some Indoline-4-ol derivatives can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in middle cerebral artery occlusion (MCAO) rat model .
Metabolic Pathways
Indoline-4-ol is involved in various metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
The transport and distribution of Indoline-4-ol within cells and tissues are complex processes that involve various transporters or binding proteins
準備方法
Synthetic Routes and Reaction Conditions: Indoline-4-ol can be synthesized through several methods, including:
Reduction from Indole: Indole can be reduced to indoline using catalytic hydrogenation or other reducing agents.
Intramolecular Diels–Alder Synthesis: This method involves the cyclization of appropriate precursors to form the indoline structure.
Catalytic Synthesis: Catalysts such as ruthenium can be used to facilitate the formation of indoline from aromatic homo- and bis-homopropargyl amines or amides.
Industrial Production Methods: Industrial production of indoline-4-ol typically involves the catalytic hydrogenation of indole derivatives under controlled conditions to ensure high yield and purity .
化学反応の分析
Indoline-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products:
Oxidation: Indole derivatives.
Reduction: Dihydroindoline derivatives.
Substitution: Substituted indoline derivatives.
類似化合物との比較
Indoline-4-ol can be compared with other similar compounds, such as:
Dihydroindole: This compound is a reduced form of indole, similar to indoline-4-ol, but lacks the hydroxyl group.
Benzopyrrolidine: Another bicyclic compound with a similar structure but different functional groups.
Uniqueness: Indoline-4-ol’s unique combination of aromatic and weakly basic properties, along with its ability to undergo various chemical reactions, makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
2,3-dihydro-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-3,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWAUBQOFLVUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235249 | |
| Record name | Indoline-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85926-99-4 | |
| Record name | 4-Hydroxyindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85926-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoline-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085926994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoline-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indoline-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

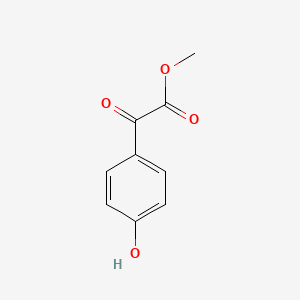
![2-[2-[[(2R,3R,4S,5R)-3,4,5-tris[2-(2-hydroxyethoxy)ethoxy]-6-methoxyoxan-2-yl]methoxy]ethoxy]ethanol](/img/structure/B1587685.png)
